

"N-pyridazin-4-yl nitramide: a comparative analysis with traditional nitramines"

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Compound of Interest

Compound Name: *N*-pyridazin-4-yl nitramide

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N-pyridazin-4-yl nitramide: A Comparative Analysis with Traditional Nitramines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the energetic properties of **N-pyridazin-4-yl nitramide**, a novel pyridazine-based nitramine, with established traditional nitramines such as RDX, HMX, and CL-20. Due to the limited availability of direct experimental data for **N-pyridazin-4-yl nitramide**, this comparison utilizes data from a closely related analogue, a nitramino-substituted triazolo-pyridazine, to provide insights into its potential performance characteristics.

Executive Summary

Nitramines are a critical class of energetic materials utilized in a wide range of applications. While traditional nitramines like RDX, HMX, and CL-20 have been the cornerstone of many formulations, research into novel heterocyclic energetic materials, such as those based on the pyridazine scaffold, is driven by the quest for compounds with improved performance, enhanced thermal stability, and reduced sensitivity. This guide indicates that pyridazine-based nitramines, represented here by a nitramino-substituted triazolo-pyridazine, exhibit promising characteristics, including high thermal stability and low sensitivity to mechanical stimuli, positioning them as potentially safer alternatives to some traditional nitramines. However, their

detonation performance, while respectable, does not currently surpass that of high-performance nitramines like CL-20.

Performance Characteristics: A Comparative Table

The following table summarizes the key performance parameters of a representative nitramino-substituted triazolo-pyridazine against traditional nitramines. It is important to note that the data for the pyridazine derivative is based on a close structural analogue and serves as an estimate for the performance of **N-pyridazin-4-yl**nitramide.

| Property | Nitramino-substituted triazolo-pyridazine (analogue) | RDX (Cyclotrimethylenetrinitramine) | HMX (Cyclotetramethylenetetranitramine) | CL-20 (Hexanitrohexaazaisowurtzitane) |
|------------------------------|---|---|---|---|
| Chemical Formula | C ₄ H ₃ N ₇ O ₂ | C ₃ H ₆ N ₆ O ₆ | C ₄ H ₈ N ₈ O ₈ | C ₆ H ₆ N ₁₂ O ₁₂ |
| Density (g/cm ³) | 1.77[1] | 1.82 | 1.91 | 2.04 |
| Detonation Velocity (m/s) | 6710 (calculated) [1] | 8750 | 9100 | 9500 |
| Detonation Pressure (GPa) | ~20 (calculated) [2] | 34 | 39 | 45 |
| Impact Sensitivity (J) | 40[1] | 7.5 | 7.4 | 4-5 |
| Friction Sensitivity (N) | > 360[1] | 120 | 120 | 120-160[3] |
| Decomposition Temp. (°C) | 353[1] | 210 | 280 | 220 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Determination of Detonation Velocity

The detonation velocity of an explosive is the speed at which the detonation wave propagates through the material.^[4] Common methods for its determination include:

- **Dautriche Method:** This classic method involves initiating an explosive charge at two points a known distance apart.^[5] A detonating cord of known detonation velocity is placed in contact with the charge at these two points. The collision point of the two detonation waves within the cord is marked on a lead plate, and from this, the detonation velocity of the explosive can be calculated.^[5]
- **Electrical Methods:** These methods utilize probes (ionization pins or resistive wires) placed at precise intervals along the explosive column.^{[6][7]} As the detonation front reaches each probe, an electrical signal is generated. By measuring the time intervals between the signals and knowing the distance between the probes, the detonation velocity can be accurately determined.^{[6][7]}
- **Optical Methods:** High-speed cameras are used to capture the luminous detonation front as it travels through the explosive.^{[6][7][8]} By analyzing the recorded images and the corresponding timestamps, the velocity of the detonation wave can be measured.^[8]

Impact Sensitivity Testing (BAM Fallhammer)

Impact sensitivity measures the susceptibility of an explosive to initiation by impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method for this purpose.^{[9][10][11][12][13]}

Procedure:

- A small, precisely measured sample of the explosive (typically 40 mm³) is placed in a standardized steel cup and covered with a steel plunger.^{[14][15]}
- This assembly is placed on an anvil within the fallhammer apparatus.^[10]
- A standard weight (e.g., 1, 5, or 10 kg) is dropped from a known height onto the plunger.^{[10][14]}
- The outcome (explosion, deflagration, or no reaction) is observed.^[12]

- The test is repeated at various drop heights to determine the 50% probability of initiation (H_{50}) or the minimum impact energy required for initiation.[15]

Friction Sensitivity Testing

Friction sensitivity assesses the tendency of an explosive to initiate when subjected to frictional forces.

Procedure:

- A small amount of the explosive is spread on a porcelain plate.
- A weighted porcelain peg is then dragged across the sample at a controlled speed and pressure.
- The test is repeated with increasing weights on the peg until initiation (a crackling sound, smoke, or flame) is observed.[16]
- The result is typically reported as the load in Newtons (N) at which initiation occurs in a certain number of trials.[17]

Thermal Stability Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of energetic materials.[18][19]

Procedure:

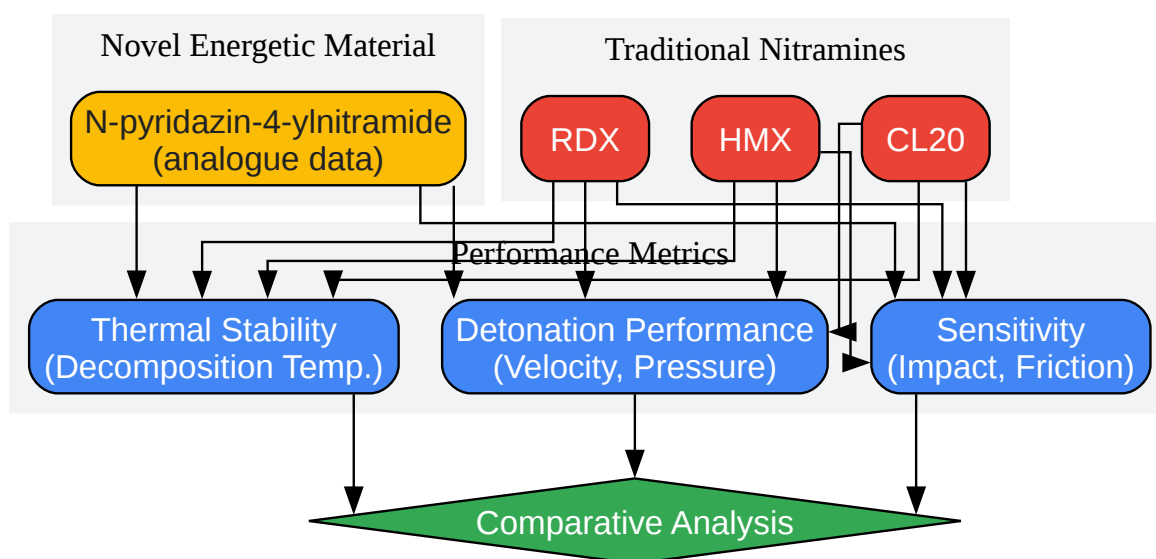
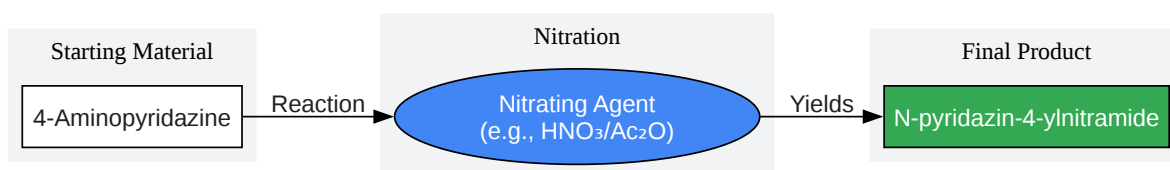
- A small, accurately weighed sample of the material is placed in a sample pan (e.g., aluminum).[20]
- The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).[20][21]
- DSC: Measures the heat flow into or out of the sample compared to a reference. Exothermic peaks indicate decomposition, and the onset temperature of this peak is taken as the decomposition temperature.[18][19]

- TGA: Continuously measures the mass of the sample as a function of temperature. A sharp decrease in mass corresponds to the decomposition of the material.[18]

Visualizations

Proposed Synthesis of N-pyridazin-4-ylNitramide

The following diagram illustrates a plausible synthetic pathway for **N-pyridazin-4-ylNitramide**, starting from the commercially available 4-aminopyridazine.



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